Naltrexone-d3 (100 ug/mL in Methanol)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

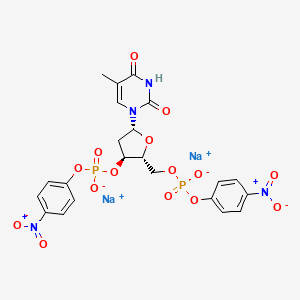

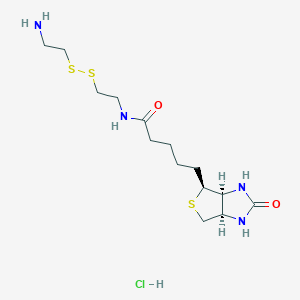

Naltrexone-d3 (100 µg/mL in Methanol) is a deuterated form of naltrexone, an opioid receptor antagonist. This compound is used primarily as an internal standard in various analytical applications, including pharmaceutical research, forensic analysis, clinical toxicology, and urine drug testing . The deuterium atoms in Naltrexone-d3 replace hydrogen atoms, making it useful in isotope dilution methods.

Wissenschaftliche Forschungsanwendungen

Naltrexone-d3 is extensively used in scientific research due to its stability and isotopic labeling. Its applications include:

Pharmaceutical Research: Used as an internal standard for naltrexone testing and isotope dilution methods.

Forensic Analysis: Helps in the accurate quantification of naltrexone in biological samples.

Clinical Toxicology: Used in the monitoring of pain prescription and urine drug testing.

Pain Management: Low-dose naltrexone has shown promise in reducing symptoms related to chronic pain conditions such as fibromyalgia and multiple sclerosis.

Cancer Research: Studies have documented its involvement in cancer progression and potential anticancer efficacy.

Wirkmechanismus

Target of Action

Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .

Mode of Action

Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .

Biochemical Pathways

Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .

Pharmacokinetics

The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .

Result of Action

The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.

Biochemische Analyse

Biochemical Properties

Naltrexone-d3, like its parent compound Naltrexone, is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist for mu-opioid receptors, but also has an affinity for kappa and delta opioid receptors . The primary active metabolite of Naltrexone-d3 is 6-beta-naltrexol-d3, which is produced through the enzymatic reduction by dihydrodiol dehydrogenase enzymes .

Cellular Effects

Naltrexone-d3 exerts several effects on various types of cells and cellular processes. It has been shown to reduce craving and stimulation in cells, while increasing sedation and negative mood . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Naltrexone-d3 is primarily through its antagonistic effect on opioid receptors. It competitively binds to these receptors, blocking the effects of endogenous opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Temporal Effects in Laboratory Settings

In laboratory settings, Naltrexone-d3 has shown to have temporal effects. Studies have shown that Naltrexone-d3 reduces the likelihood of drinking and heavy drinking, blunts craving in the laboratory and in the natural environment, and alters subjective responses to alcohol consumption .

Dosage Effects in Animal Models

In animal models, the effects of Naltrexone-d3 vary with different dosages. Studies have shown significant decreases in the number of individuals with tumors relative to control using doses of 0.1, 0.4, or 1.0 mg/kg daily . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Metabolic Pathways

Naltrexone-d3 is involved in several metabolic pathways. It is primarily metabolized to an active metabolite 6-beta-naltrexol-d3 by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .

Transport and Distribution

Naltrexone-d3 is transported and distributed within cells and tissues. Studies have shown that Naltrexone-d3 is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line .

Subcellular Localization

The subcellular localization of Naltrexone-d3 is not well-studied. Given its similarity to Naltrexone, it is likely to be found in similar locations within the cell, primarily at the sites of opioid receptors. These receptors are typically located on the cell surface, particularly on neurons in the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naltrexone-d3 involves the incorporation of deuterium atoms into the naltrexone molecule. The process typically starts with simple, achiral precursors. Catalytic enantioselective Sharpless dihydroxylation is employed to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework that serves as the precursor to the morphinan core .

Industrial Production Methods

Industrial production of Naltrexone-d3 involves similar synthetic routes but on a larger scale. The mixture is heated to a temperature in the range of 30 to 100°C, preferably in the range of 50-70°C . Reaction time is adjusted to achieve a reasonably high conversion rate .

Analyse Chemischer Reaktionen

Types of Reactions

Naltrexone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone N-oxide, while reduction can yield naltrexol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naloxone: Another opioid receptor antagonist used to reverse opioid overdoses.

Nalorphine: An opioid antagonist with partial agonist properties.

Oxymorphone: A potent opioid analgesic.

Uniqueness

Naltrexone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Unlike naloxone and nalorphine, naltrexone-d3 is primarily used as an internal standard in research settings .

Eigenschaften

CAS-Nummer |

1261080-26-5 |

|---|---|

Molekularformel |

C20H23NO4 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D |

InChI-Schlüssel |

DQCKKXVULJGBQN-VOVHGNGRSA-N |

Isomerische SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

Kanonische SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Synonyme |

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one; _x000B_Antaxone-D3; Depade-D3; EN 1639A-D3; NIH 8503-D3; Nalorex-D3; Trexan-D3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)